
(2-(Trifluoromethoxy)phenyl)zinc bromide, 0.50 M in THF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Trifluoromethoxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc reagent widely used in organic synthesis. This compound is particularly valued for its ability to introduce the trifluoromethoxy group into various organic molecules, which can significantly alter their chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Trifluoromethoxy)phenyl)zinc bromide typically involves the reaction of 2-(trifluoromethoxy)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-(Trifluoromethoxy)phenyl bromide+Zn→(2-(Trifluoromethoxy)phenyl)zinc bromide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: (2-(Trifluoromethoxy)phenyl)zinc bromide primarily undergoes substitution reactions, where it acts as a nucleophile. It can participate in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions: Common reagents used in reactions with (2-(Trifluoromethoxy)phenyl)zinc bromide include palladium or nickel catalysts, which facilitate the cross-coupling process. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from reactions involving (2-(Trifluoromethoxy)phenyl)zinc bromide are typically trifluoromethoxy-substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
Chemistry: In chemistry, (2-(Trifluoromethoxy)phenyl)zinc bromide is used to introduce the trifluoromethoxy group into various organic molecules, enhancing their stability, lipophilicity, and bioavailability.
Biology and Medicine: In biological and medical research, this compound is used to synthesize molecules with potential therapeutic properties. The trifluoromethoxy group can improve the metabolic stability and membrane permeability of drug candidates.
Industry: Industrially, (2-(Trifluoromethoxy)phenyl)zinc bromide is used in the production of advanced materials, including polymers and coatings, where the trifluoromethoxy group imparts desirable properties such as chemical resistance and thermal stability.
作用機序
The mechanism of action of (2-(Trifluoromethoxy)phenyl)zinc bromide involves its role as a nucleophile in substitution reactions. The zinc atom coordinates with the bromide, making the phenyl group more nucleophilic and facilitating its attack on electrophilic centers in other molecules. This process is often catalyzed by transition metals like palladium or nickel, which help to stabilize the reaction intermediates and lower the activation energy.
類似化合物との比較
Similar Compounds: Similar compounds include other organozinc reagents such as (2-(Trifluoromethyl)phenyl)zinc bromide and (2-(Trifluoromethoxy)phenyl)zinc chloride. These compounds share similar reactivity patterns but differ in their specific substituents and counterions.
Uniqueness: What sets (2-(Trifluoromethoxy)phenyl)zinc bromide apart is the presence of the trifluoromethoxy group, which imparts unique electronic and steric properties. This group can significantly enhance the chemical stability and reactivity of the compound, making it a valuable tool in synthetic organic chemistry.
特性
分子式 |
C7H4BrF3OZn |
|---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
bromozinc(1+);trifluoromethoxybenzene |
InChI |
InChI=1S/C7H4F3O.BrH.Zn/c8-7(9,10)11-6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1 |
InChIキー |
VSIFDEFTHVEBRY-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C([C-]=C1)OC(F)(F)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


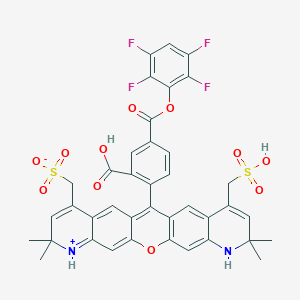

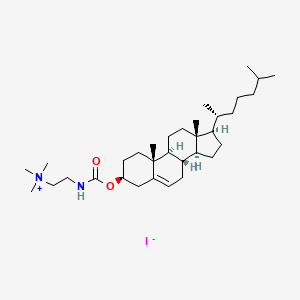
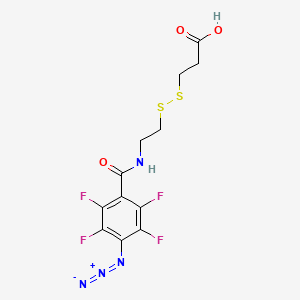
![(1R,5S)-8-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13726911.png)
![2-Aza-tricyclo[3.3.1.1(3,7)]decane-5-carboxylic acid methyl ester HCl](/img/structure/B13726912.png)

![1-[2-(3-Bromophenyl)-ethyl]-4-methoxy-1H-pyrazole](/img/structure/B13726929.png)
![Methyl 3-Hydroxy-3-[4-(trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate](/img/structure/B13726941.png)
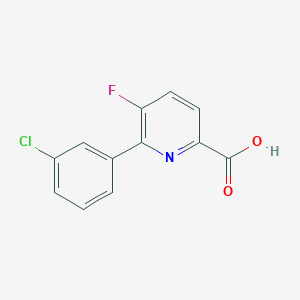
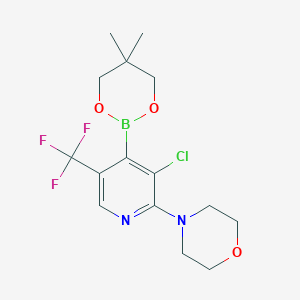

![4-[4-Biphenylyl(4'-isopropyl-4-biphenylyl)amino]-2-methylphenylboronic Acid Pinacol Ester](/img/structure/B13726969.png)
![7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-phenyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13726977.png)
